Eicosapentaenoyl Ethanolamide-d4: A Technical Guide for Researchers
Eicosapentaenoyl Ethanolamide-d4: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological significance of Eicosapentaenoyl Ethanolamide-d4 (EPEA-d4). EPEA-d4 is the deuterated form of Eicosapentaenoyl Ethanolamide (EPEA), an endogenous N-acylethanolamine with emerging roles in various physiological processes. This document summarizes key data, outlines its involvement in cellular signaling, and provides insights into experimental methodologies.
Chemical Structure and Properties
Eicosapentaenoyl Ethanolamide-d4 is a derivative of eicosapentaenoic acid (EPA), an omega-3 fatty acid.[1] The "d4" designation indicates the presence of four deuterium atoms on the ethanolamine moiety, which makes it a valuable internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, EPEA.[2][3]
Below is a summary of the key chemical and physical properties of Eicosapentaenoyl Ethanolamide-d4:
| Property | Value | Reference |
| Formal Name | N-(2-hydroxyethyl-1,1',2,2'-d4)-5Z,8Z,11Z,14Z,17Z-eicosapentaenamide | [2] |
| CAS Number | 946524-41-0 | [2] |
| Molecular Formula | C22H31D4NO2 | [2] |
| Formula Weight | 349.5 g/mol | [2] |
| Purity | ≥98% (EPEA); ≥99% deuterated forms (d1-d4) | [3] |
| Formulation | A solution in ethanol (e.g., 1 mg/ml or 50 mg/ml) | [2][4] |
| Solubility | DMF: ~30 mg/ml, DMSO: ~30 mg/ml, Ethanol: ~30 mg/ml | [2][3] |
| Storage | -20°C | [3] |
| Stability | ≥ 1 year at -20°C | [3] |
| Synonyms | EPEA-d4 | [2] |
Biological Significance and Signaling Pathways
Eicosapentaenoyl Ethanolamide (EPEA), the non-deuterated analog of EPEA-d4, is an N-acylethanolamine that plays a role as a signaling molecule.[4] It is produced endogenously from eicosapentaenoic acid and is involved in regulating nutrient availability with growth and lifespan.[4]
Anti-Inflammatory Properties: EPEA exhibits anti-inflammatory properties by suppressing the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 in response to lipopolysaccharide.[4] The anti-inflammatory actions of omega-3 fatty acid derivatives like EPEA are thought to be mediated through several mechanisms, including the activation of peroxisome proliferator-activated receptor-gamma (PPARγ) and interactions with cannabinoid receptors (CB1 and CB2).[2]
Lifespan Regulation: Studies in the nematode Caenorhabditis elegans have shown that N-acylethanolamine signaling, including the action of EPEA, mediates the effects of dietary restriction on lifespan.[5] EPEA appears to act as a metabolic signal that couples nutrient status with aging pathways, potentially involving the target of rapamycin (TOR) signaling pathway.[5]
The following diagram illustrates a proposed signaling pathway for Eicosapentaenoyl Ethanolamide based on current understanding.
Experimental Protocols
Eicosapentaenoyl Ethanolamide-d4 is primarily intended for use as an internal standard for the quantification of EPEA in biological samples using gas chromatography- or liquid chromatography-mass spectrometry (GC-MS or LC-MS).[3][6]
General Protocol for Quantification of EPEA using EPEA-d4:
A detailed protocol for the extraction and quantification of N-acylethanolamines from biological tissues would typically involve the following steps. This is a generalized workflow and should be optimized for specific experimental needs.
Synthesis of Eicosapentaenoyl Ethanolamide-d4:
Detailed, publicly available protocols for the specific synthesis of Eicosapentaenoyl Ethanolamide-d4 are scarce. However, the general synthesis of N-acylethanolamines can be achieved through the amidation of the corresponding fatty acid or its methyl ester with ethanolamine. For the deuterated version, deuterated ethanolamine would be used as a reactant. One reported method for the synthesis of a similar compound, linoleoyl ethanolamide, involves the reaction of methyl linoleate with ethanolamine in the presence of sodium methoxide as a catalyst.[7] This reaction is conducted at a mild temperature (30°C) for a short duration (1 hour) and results in a high yield.[7] Adapting this method for EPEA-d4 would involve substituting methyl linoleate with methyl eicosapentaenoate and using deuterated ethanolamine.
Experimental Protocols from Cited Literature:
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Lucanic et al., 2011 - C. elegans Lifespan Assays:
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Organism: Caenorhabditis elegans wild-type (N2) and various mutant strains.
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Dietary Restriction: Worms were subjected to dietary restriction by transferring them to plates with reduced bacterial food source.
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EPEA Supplementation: EPEA was dissolved in the appropriate solvent and added to the nematode growth medium at a specified concentration (e.g., 50 µM).
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Lifespan Analysis: The survival of the worms was monitored daily, and lifespan curves were generated.
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Lipid Extraction and Analysis: Lipids were extracted from worm pellets and analyzed by GC-MS to determine the levels of various N-acylethanolamines.
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Balvers et al., 2010 - Anti-inflammatory Properties in Adipocytes:
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Cell Line: 3T3-L1 adipocytes.
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Treatment: Differentiated adipocytes were treated with docosahexaenoic acid (DHA) and eicosapentaenoic acid (EPA).
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Inflammation Induction: Inflammation was induced by treating the cells with lipopolysaccharide (LPS).
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Analysis: The conversion of DHA and EPA to their respective N-acyl ethanolamines was measured. The expression of pro-inflammatory cytokines (e.g., IL-6, MCP-1) was quantified to assess the anti-inflammatory effects.
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Conclusion
Eicosapentaenoyl Ethanolamide-d4 is an essential tool for researchers studying the roles of N-acylethanolamines in health and disease. Its use as an internal standard allows for accurate quantification of endogenous EPEA, a lipid mediator with significant anti-inflammatory and metabolic regulatory functions. Further research into the precise signaling mechanisms and the development of detailed synthetic protocols will continue to advance our understanding of this important class of molecules.
References
- 1. osti.gov [osti.gov]
- 2. Omega‐3 polyunsaturated fatty acids and inflammatory processes: nutrition or pharmacology? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protective Role of Eicosapentaenoic and Docosahexaenoic and Their N-Ethanolamide Derivatives in Olfactory Glial Cells Affected by Lipopolysaccharide-Induced Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of total eicosapentaenoic acid, docosahexaenoic acid and arachidonic acid in plasma by high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
